molecular formula C7H10BrClN2 B12009556 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole

4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole

Cat. No.: B12009556
M. Wt: 237.52 g/mol
InChI Key: FTZBEPYEGCIQSO-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of bromine, chlorine, and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-3-methyl-1-propyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and halogenation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-1-methyl-1H-pyrazole
  • 4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Comparison: Compared to similar compounds, 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

4-bromo-5-chloro-3-methyl-1-propylpyrazole

InChI

InChI=1S/C7H10BrClN2/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4H2,1-2H3

InChI Key

FTZBEPYEGCIQSO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)Br)Cl

Origin of Product

United States

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